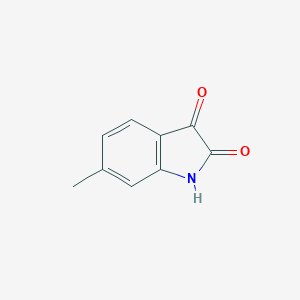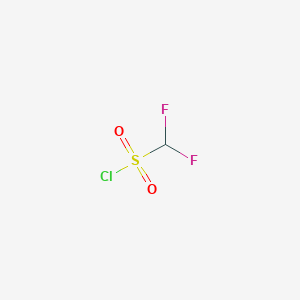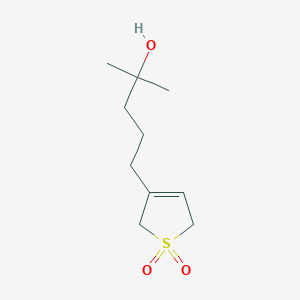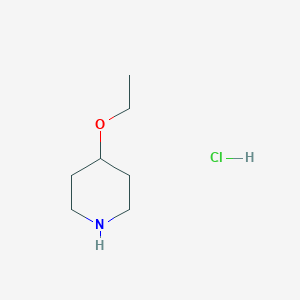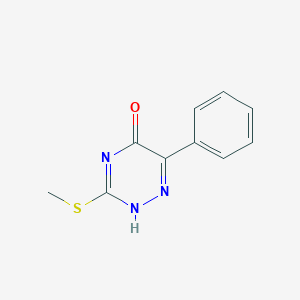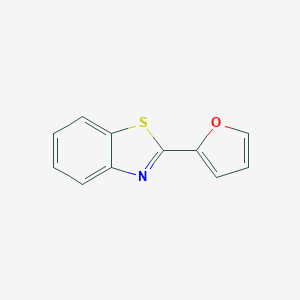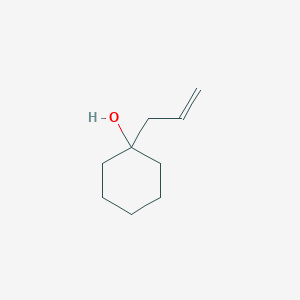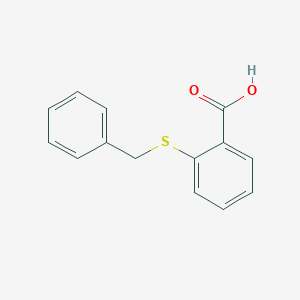
1,2-Diphenyl-1-cyclopentene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DPC is a cyclic organic compound that contains two phenyl rings and a cyclopentene ring. It is a colorless liquid that is soluble in organic solvents such as benzene and ether. DPC has been the subject of numerous scientific studies due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
作用機序
The mechanism of action of DPC is not fully understood, but it is believed to involve the formation of a stable diradical intermediate. This intermediate can undergo various reactions, including cyclization and hydrogenation, which can result in the formation of different products.
Biochemical and Physiological Effects
DPC has been shown to have various biochemical and physiological effects. In one study, DPC was found to inhibit the growth of cancer cells in vitro. Additionally, DPC has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines in cells.
実験室実験の利点と制限
One advantage of using DPC in lab experiments is its unique structure, which can lead to the formation of various products through different reaction pathways. Additionally, DPC is relatively easy to synthesize and can be obtained in high yields. However, one limitation of using DPC is its instability, which can make it difficult to handle in certain experiments.
将来の方向性
There are numerous future directions for research on DPC. One area of interest is the development of new synthetic methods for DPC and its derivatives. Additionally, DPC's potential applications in materials science and medicinal chemistry warrant further investigation. Finally, the mechanism of action of DPC and its effects on various biological systems require further study.
In conclusion, DPC is a unique and versatile compound that has garnered attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on DPC is necessary to fully understand its potential and limitations.
合成法
The synthesis of DPC can be achieved through a variety of methods, including the Wittig reaction, the Grignard reaction, and the Diels-Alder reaction. One common method involves the reaction between diphenylacetylene and cyclopentadiene in the presence of a catalyst such as nickel or palladium. This reaction results in the formation of DPC and hydrogen gas.
科学的研究の応用
DPC has been studied extensively for its potential applications in organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals and materials. Additionally, DPC has been investigated for its potential use as a photochromic material, which can change color in response to light.
特性
CAS番号 |
1485-98-9 |
|---|---|
製品名 |
1,2-Diphenyl-1-cyclopentene |
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
(2-phenylcyclopenten-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
InChIキー |
AUVWCPCEPJBZAG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
C1CC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



